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Compound of Interest

Compound Name: Ethyl 5-bromo-2-methylnicotinate

Cat. No.: B148818 Get Quote

Introduction

Ethyl 5-bromo-2-methylnicotinate, with the CAS number 129477-21-0, is a substituted

pyridine derivative.[1][2] As a functionalized heterocyclic compound, it holds potential as a

building block in the synthesis of more complex molecules, particularly in the fields of medicinal

chemistry and materials science. This technical guide provides a detailed overview of the

spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited

availability of public experimental data, this guide presents predicted spectroscopic data

alongside detailed, generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 5-bromo-2-
methylnicotinate. These predictions are based on established principles of spectroscopic

interpretation and correlation with data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.35 d 1H H-6

8.15 d 1H H-4

4.35 q 2H -OCH₂CH₃

2.70 s 3H -CH₃

1.38 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

165.5 C=O

158.0 C-2

152.0 C-6

141.0 C-4

129.0 C-3

118.0 C-5

61.5 -OCH₂CH₃

24.0 -CH₃

14.0 -OCH₂CH₃

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic)

1725-1705 Strong C=O stretch (ester)

1600-1450 Medium-Strong
C=C and C=N stretching

(pyridine ring)

1300-1000 Strong C-O stretch (ester)

~1050 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

243/245 High
[M]⁺ (Molecular ion, bromine

isotopes)

214/216 Medium [M - C₂H₅]⁺

198/200 Medium [M - OCH₂CH₃]⁺

170/172 Medium [M - COOC₂H₅]⁺

118 High [M - Br - COOC₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Ethyl 5-bromo-2-
methylnicotinate.

Methodology:
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Sample Preparation:

Weigh approximately 5-10 mg of Ethyl 5-bromo-2-methylnicotinate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a 500 MHz NMR spectrometer.

Tune and shim the probe to the deuterium frequency of CDCl₃ to optimize the magnetic

field homogeneity.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate all signals.
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¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

Process the FID with an exponential window function and Fourier transform.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Ethyl 5-bromo-2-methylnicotinate.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Place a small, solid sample of Ethyl 5-bromo-2-methylnicotinate directly onto the ATR

crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:
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Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Ethyl 5-bromo-2-
methylnicotinate.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

For direct insertion, the sample is heated to ensure vaporization.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) in the ion source.

Mass Analysis:

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The ions are separated based on their mass-to-charge ratio (m/z).
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Detection:

An electron multiplier detector records the abundance of each ion.

Data Analysis:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic

pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1

ratio).

Analyze the major fragment ions to deduce the structure.

Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 5-bromo-2-methylnicotinate.
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Sample: Ethyl 5-bromo-2-methylnicotinate
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide has outlined the predicted spectroscopic characteristics of Ethyl 5-bromo-
2-methylnicotinate and provided detailed, generalized protocols for their experimental

determination. While experimental data for this specific compound is not readily available in the

public domain, the information presented here serves as a robust framework for researchers

and scientists engaged in its synthesis, characterization, or application in drug development
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and other scientific endeavors. The combination of NMR, IR, and MS provides a

comprehensive analytical toolkit for confirming the identity and purity of this and other novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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